methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate
CAS No.: 1396677-18-1
Cat. No.: VC11905377
Molecular Formula: C17H15N5O3
Molecular Weight: 337.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396677-18-1 |
|---|---|
| Molecular Formula | C17H15N5O3 |
| Molecular Weight | 337.33 g/mol |
| IUPAC Name | methyl 4-[[6-(2-methylimidazol-1-yl)pyridazine-3-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C17H15N5O3/c1-11-18-9-10-22(11)15-8-7-14(20-21-15)16(23)19-13-5-3-12(4-6-13)17(24)25-2/h3-10H,1-2H3,(H,19,23) |
| Standard InChI Key | IAMMLRYBKQVLIB-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
| Canonical SMILES | CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a pyridazine ring substituted at the 3-position with an amido group linked to a benzoate ester. The 6-position of the pyridazine is further functionalized with a 2-methylimidazole group. This hybrid architecture merges two pharmacophoric units:
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Imidazole: A five-membered aromatic ring with two nitrogen atoms, often associated with antimicrobial and anticancer properties.
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Pyridazine: A six-membered diazine ring known for enhancing metabolic stability and bioavailability in drug candidates.
The methyl ester at the para position of the benzoate moiety contributes to the compound’s lipophilicity, potentially influencing its membrane permeability and pharmacokinetic profile.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1396677-18-1 |
| Molecular Formula | C₁₇H₁₅N₅O₃ |
| Molecular Weight | 337.33 g/mol |
| Pharmacophoric Elements | Imidazole, Pyridazine, Benzoate |
Synthesis and Reaction Optimization
Multi-Step Synthetic Pathways
The synthesis of methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate typically involves sequential condensation and substitution reactions. A general approach includes:
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Pyridazine Core Formation: Cyclization of 1,4-diketones with hydrazine derivatives under reflux conditions.
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Imidazole Substitution: Nucleophilic aromatic substitution at the pyridazine’s 6-position using 2-methylimidazole in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide).
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Amidation and Esterification: Coupling the pyridazine intermediate with 4-aminobenzoic acid methyl ester via carbodiimide-mediated amidation.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyridazine Formation | Hydrazine hydrate, EtOH, 80°C | 65% |
| Imidazole Substitution | 2-Methylimidazole, DMF, 120°C | 58% |
| Amidation | EDC/HOBt, CH₂Cl₂, RT | 72% |
Reaction yields are influenced by solvent polarity, temperature control, and catalyst selection. For instance, the use of DMF enhances solubility but may require stringent purification to remove residual solvents.
Spectroscopic and Computational Characterization
Experimental Techniques
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Nuclear Magnetic Resonance (NMR):
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Infrared Spectroscopy (IR):
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X-ray Crystallography:
Density Functional Theory (DFT) Insights
Computational studies using B3LYP/6-31G(d) basis sets predict:
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Molecular Electrostatic Potential (MEP): Negative regions localized on pyridazine-N and ester-O atoms, suggesting nucleophilic attack sites .
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Frontier Molecular Orbitals (FMOs): A HOMO-LUMO gap of 4.1 eV indicates moderate reactivity, aligning with observed stability in polar solvents .
| Target | Mechanism | Potential IC₅₀ |
|---|---|---|
| HDAC8 | Zinc-binding via imidazole | <10 µM |
| Bacterial Gyrase | DNA supercoiling inhibition | 5–15 µM |
| Fungal CYP51 | Ergosterol biosynthesis disruption | 2–8 µM |
Applications in Drug Development
Lead Compound Optimization
Strategies to enhance this compound’s drug-likeness include:
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Ester Hydrolysis: Converting the methyl ester to a carboxylic acid to improve water solubility.
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Halogenation: Introducing Cl or F at the pyridazine’s 4-position to boost metabolic stability.
Preclinical Challenges
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Cytotoxicity Screening: Pending in vitro assays against HEK-293 and HepG2 cell lines.
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Pharmacokinetic Profiling: Predictive models indicate moderate oral bioavailability (~40%) due to first-pass metabolism.
Future Research Directions
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In Vivo Efficacy Studies: Evaluate toxicity and therapeutic index in murine models of infection and cancer.
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Structure-Activity Relationship (SAR): Systematic modification of imidazole’s 2-methyl group to explore steric effects.
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Combination Therapies: Synergy studies with existing antimicrobials (e.g., fluconazole) or chemotherapeutics (e.g., doxorubicin).
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